molecular formula C16H10Cl2F3N3O2 B11218746 Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11218746
M. Wt: 404.2 g/mol
InChI Key: BWCLREDASKFJDF-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development . The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique properties.

Chemical Reactions Analysis

Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological activities .

Comparison with Similar Compounds

Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C16H10Cl2F3N3O2

Molecular Weight

404.2 g/mol

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C16H10Cl2F3N3O2/c1-2-26-15(25)12-7-14-22-11(8-3-4-9(17)10(18)5-8)6-13(16(19,20)21)24(14)23-12/h3-7H,2H2,1H3

InChI Key

BWCLREDASKFJDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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